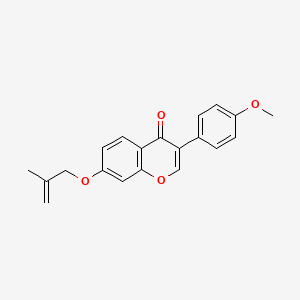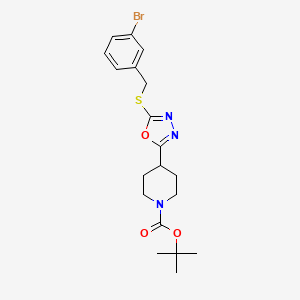![molecular formula C22H19Cl2NO3 B11467910 1-(1,3-benzodioxol-5-yl)-N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}methanamine](/img/structure/B11467910.png)
1-(1,3-benzodioxol-5-yl)-N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE is a complex organic compound that features a benzodioxole group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate, followed by further reactions to introduce the dichlorophenyl group .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of catalytic processes and optimized reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common due to the presence of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for studying biological pathways and mechanisms .
Medicine
In medicine, (2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE is explored for its potential therapeutic applications. It has shown promise in preclinical studies as a potential treatment for various diseases due to its ability to modulate specific biological targets .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of (2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into binding sites on target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- [(2H-1,3-benzodioxol-5-yl)methyl][(2,5-dimethoxyphenyl)methyl]amine
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
- [2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2,3,4-trimethoxybenzoate
Uniqueness
(2H-1,3-BENZODIOXOL-5-YL)METHYLMETHOXY]PHENYL}METHYL)AMINE is unique due to its specific combination of benzodioxole and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H19Cl2NO3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methanamine |
InChI |
InChI=1S/C22H19Cl2NO3/c23-18-6-5-17(20(24)10-18)13-26-19-3-1-2-15(8-19)11-25-12-16-4-7-21-22(9-16)28-14-27-21/h1-10,25H,11-14H2 |
InChI Key |
NIDBDVJQTVQFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2E)-1-butylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B11467836.png)
![3-(4-chlorophenyl)-2-ethyl-7-(1H-1,2,4-triazol-5-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11467842.png)
![1-{5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methoxybenzyl)methanamine](/img/structure/B11467844.png)
![2-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11467848.png)
![{5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanol](/img/structure/B11467855.png)
![[3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B11467859.png)
![ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11467860.png)
![4-[1-(6-chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11467883.png)
![3,4-dimethoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11467894.png)
![3-(2-phenylethyl)-2-{[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11467900.png)
![5-Oxo-7-[4-(trifluoromethyl)phenyl]-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11467913.png)
![4-[1,3-dimethyl-2,4-dioxo-7-(thiophen-2-yl)-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B11467914.png)

